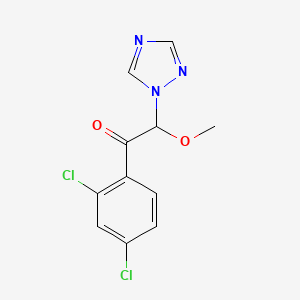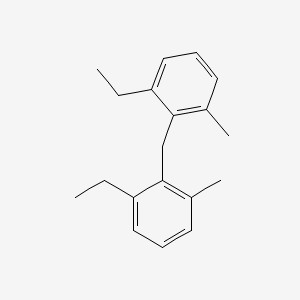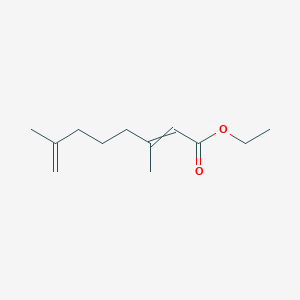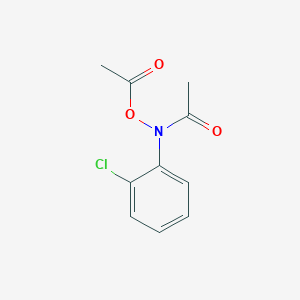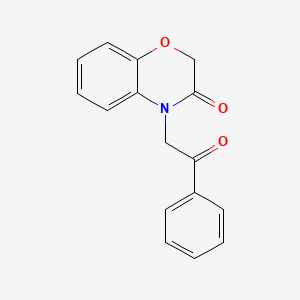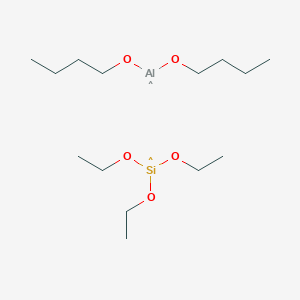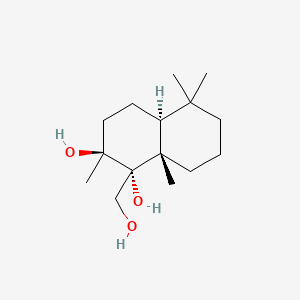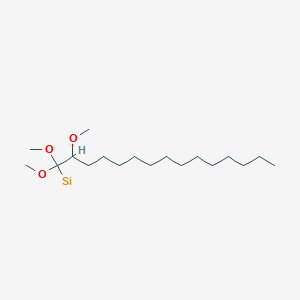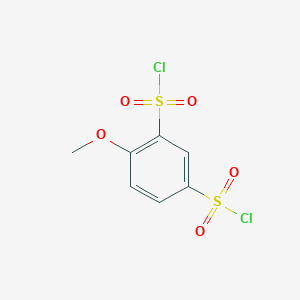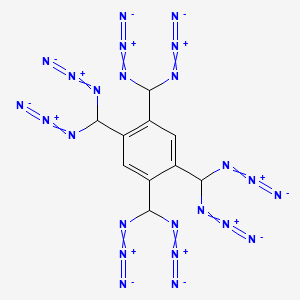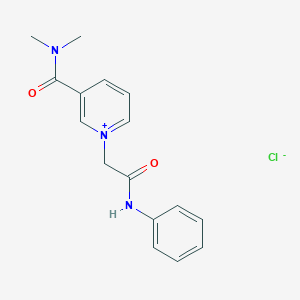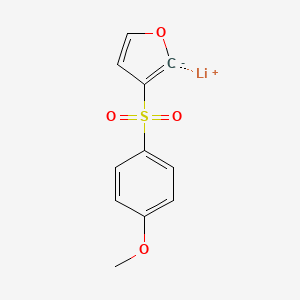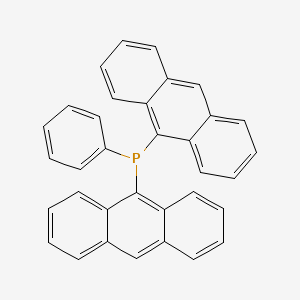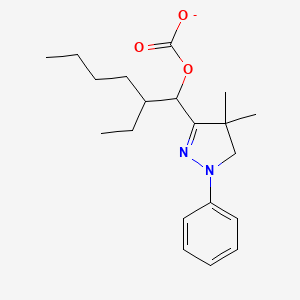
1-(4,4-Dimethyl-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-ethylhexyl carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4,4-Dimethyl-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-ethylhexyl carbonate is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in various scientific research applications. The unique structure of this compound makes it a subject of interest in the fields of chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,4-Dimethyl-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-ethylhexyl carbonate typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine and diketone precursors to form the pyrazole ring.
Substitution Reactions: The phenyl and dimethyl groups are introduced through substitution reactions using suitable reagents.
Carbonate Formation: The final step involves the reaction of the pyrazole derivative with ethylhexyl chloroformate to form the carbonate ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: Using batch reactors for controlled synthesis.
Continuous Flow Reactors: For large-scale production, continuous flow reactors may be employed to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
1-(4,4-Dimethyl-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-ethylhexyl carbonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups.
Aplicaciones Científicas De Investigación
1-(4,4-Dimethyl-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-ethylhexyl carbonate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(4,4-Dimethyl-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-ethylhexyl carbonate involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or other biological processes.
Comparación Con Compuestos Similares
Similar Compounds
1-Phenyl-3-methyl-4,5-dihydro-1H-pyrazole: A similar pyrazole derivative with different substituents.
1-(4-Methylphenyl)-4,5-dihydro-1H-pyrazole: Another related compound with a methylphenyl group.
Uniqueness
1-(4,4-Dimethyl-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-ethylhexyl carbonate is unique due to its specific combination of substituents, which may confer distinct chemical and biological properties compared to other pyrazole derivatives.
Propiedades
Número CAS |
111882-94-1 |
|---|---|
Fórmula molecular |
C20H29N2O3- |
Peso molecular |
345.5 g/mol |
Nombre IUPAC |
[1-(4,4-dimethyl-2-phenyl-3H-pyrazol-5-yl)-2-ethylhexyl] carbonate |
InChI |
InChI=1S/C20H30N2O3/c1-5-7-11-15(6-2)17(25-19(23)24)18-20(3,4)14-22(21-18)16-12-9-8-10-13-16/h8-10,12-13,15,17H,5-7,11,14H2,1-4H3,(H,23,24)/p-1 |
Clave InChI |
CNBFFDJZVPMTII-UHFFFAOYSA-M |
SMILES canónico |
CCCCC(CC)C(C1=NN(CC1(C)C)C2=CC=CC=C2)OC(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


